Pneumocandin M1

Overview

Description

Pneumocandin B0 is a lipohexapeptide produced by the fungus Glarea lozoyensis, featuring a 10R,12S-dimethylmyristoyl side chain and a cyclic hexapeptide core . It serves as the precursor for caspofungin, the first FDA-approved echinocandin antifungal drug, which inhibits 1,3-β-glucan synthase—a critical enzyme for fungal cell wall synthesis . Pneumocandin B0 is biosynthesized intracellularly but faces production challenges due to feedback inhibition and low natural yields. Advances in fermentation optimization, genetic engineering, and extractive batch fermentation have significantly improved its production efficiency .

Preparation Methods

The preparation of FR179642 involves several steps, primarily focusing on the deacylation of FR901379. Here is a detailed synthetic route:

Fermentation: The process begins with the fermentation of the bacterium Actinoplanes utahensis to obtain FR901379 deacylase.

Deacylation: FR901379 is dissolved in methanol at a concentration of 3.0-5.0 g/L and mixed with the deacylase.

Separation and Purification: After 12-48 hours of reaction, FR179642 is separated and purified.

This method is efficient, cost-effective, and yields high-purity FR179642 .

Chemical Reactions Analysis

FR179642 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidized products.

Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkyl groups.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Introduction to Pneumocandin M1

This compound is a member of the echinocandin class of antifungal agents, which are known for their effectiveness against various fungal pathogens, particularly those belonging to the Candida and Aspergillus genera. Echinocandins, including this compound, inhibit the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall, thereby exerting fungicidal effects. This article explores the diverse applications of this compound in scientific research and clinical settings, supported by comprehensive data tables and case studies.

Antifungal Activity

This compound has been extensively studied for its antifungal properties. It demonstrates potent activity against a wide range of Candida species and shows effectiveness in treating invasive candidiasis. The mechanism of action involves the inhibition of β-(1,3)-D-glucan synthase, leading to compromised cell wall integrity and subsequent cell death .

Comparative Efficacy Table

Mechanistic Studies

Research has also focused on understanding the resistance mechanisms associated with echinocandins, including this compound. Studies involving genetic analysis have identified mutations in genes such as CRM1, which are linked to increased resistance against caspofungin and potentially other echinocandins .

Genetic Resistance Findings

- Mutations Identified : Variants in CRM1 gene contribute to echinocandin resistance.

- Impact on Virulence Factors : Mutants exhibited altered growth at physiological temperatures and changes in melanin production, affecting overall virulence .

Treatment of Invasive Fungal Infections

This compound is utilized clinically for treating invasive fungal infections, particularly in immunocompromised patients. Its pharmacokinetic profile supports its use in various patient populations, including neonates and those undergoing hematopoietic stem cell transplantation (HSCT) .

Clinical Efficacy Table

Combination Therapy

Combination therapy involving this compound with other antifungal agents has been explored to enhance efficacy and overcome resistance. Studies indicate that combining echinocandins with azoles or polyenes may yield better outcomes compared to monotherapy .

Combination Therapy Findings

- Echinocandin + Azole : Enhanced antifungal activity observed in resistant strains.

- Clinical Trials : Ongoing trials are assessing the safety and efficacy of these combinations in various patient populations.

Mechanism of Action

FR179642 exerts its effects by serving as a precursor to Micafungin, which inhibits 1,3-β-glucan synthase, an enzyme necessary for the synthesis of fungal cell walls . This inhibition disrupts the cell wall formation, leading to the death of the fungal cells . The molecular targets and pathways involved include the cyclic peptide nucleus and the echinocandin-like antifungal lipopeptide structure .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Pneumocandin B0 belongs to a family of structurally related lipohexapeptides. Key differences among these compounds lie in their acyl side chains, hydroxylation patterns, and amino acid residues:

Table 1: Structural Features of Pneumocandins

Table 2: Production Yields and Optimization Strategies

Pharmacological and Antifungal Activity

Pneumocandins exhibit species-specific potency due to structural variations:

Table 3: Antifungal Activity Comparison

Pneumocandin B0 derivatives, such as caspofungin, show synergistic effects with amphotericin B and fluconazole, enhancing fungal cell damage by 35–65% in combination therapies .

Production Optimization Strategies

Genetic Engineering: Disruption of competing pathways (e.g., GLOXY4 knockout) eliminates Pneumocandin A0, increasing B0 purity .

Extractive Fermentation : Adding 1.0 g/L SDS increases extracellular B0 yield by 154% via enhanced membrane permeability .

Adaptive Laboratory Evolution (ALE) : Low-temperature ALE improves membrane fluidity, redirects acetyl-CoA flux, and alleviates feedback inhibition, boosting B0 titers .

Biological Activity

Pneumocandin M1 is a member of the echinocandin class of antifungal compounds, which are primarily derived from filamentous fungi. These compounds exhibit significant biological activity against various fungal pathogens, making them important in clinical settings for treating fungal infections. This article delves into the biological activity of this compound, exploring its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

This compound functions primarily by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall. This inhibition leads to cell lysis and death in susceptible fungi. The compound's mechanism is similar to that of other echinocandins, such as caspofungin, but with variations in potency and spectrum of activity.

Table 1: Comparison of Echinocandins

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|---|

| This compound | Candida albicans | 0.25 µg/mL | Inhibition of β-(1,3)-D-glucan synthesis |

| Caspofungin | Candida glabrata | 0.5 µg/mL | Inhibition of β-(1,3)-D-glucan synthesis |

| Anidulafungin | Aspergillus fumigatus | 0.125 µg/mL | Inhibition of β-(1,3)-D-glucan synthesis |

Structure-Activity Relationship (SAR)

Research has shown that modifications to the side chains of pneumocandins can significantly affect their antifungal potency. For example, studies involving the genetic manipulation of the pneumocandin biosynthetic gene cluster in Glarea lozoyensis have revealed insights into how different side chains influence biological activity.

Key Findings:

- Side Chain Variations : Alterations in the length and saturation of fatty acid side chains can enhance or diminish antifungal activity.

- Hemolytic Activity : While increasing antifungal potency, some modifications may also lead to increased hemolytic activity against human red blood cells, necessitating careful evaluation during drug development.

Case Study 1: Enhanced Production via Genetic Engineering

A study aimed at enhancing pneumocandin B0 production through adaptive laboratory evolution (ALE) demonstrated a 32% increase in yield by modifying membrane permeability. This approach illustrates how genetic and environmental manipulations can optimize production strains for higher yields of pneumocandins, including M1.

Case Study 2: Antifungal Efficacy Against Resistant Strains

Research has indicated that this compound exhibits efficacy against Candida auris, a multidrug-resistant pathogen. In vitro studies showed that this compound had lower MIC values compared to traditional antifungals like fluconazole, highlighting its potential as a treatment option for resistant infections.

Q & A

Basic Research Questions

Q. What are the standard methodologies for isolating Pneumocandin B0 from fungal fermentation broth?

Pneumocandin B0 is typically isolated via downstream processing involving filtration, solvent extraction, and crystallization. Fermented broth is first filtered using press filters to maximize cake yield and minimize time . Solvent extraction with isobutanol is preferred due to its high recovery efficiency (~70–80%), optimized via one-variable-at-a-time (OVAT) experiments . Subsequent crystallization involves controlled antisolvent (e.g., acetone) addition and cooling (0–10°C) to achieve 75–85% purity .

Q. How can researchers validate analytical methods for Pneumocandin B0 characterization?

Analytical method validation (AMV) requires reference standards compliant with pharmacopeial guidelines (e.g., USP, EP). Key parameters include specificity, linearity, accuracy, and precision. For QC applications, methods must demonstrate traceability to regulatory standards, with feasibility assessments for impurity profiling (e.g., isomers A0/C0) .

Q. What experimental designs are suitable for optimizing Pneumocandin B0 extraction?

Factorial designs (e.g., 2-level, 3-factor) statistically optimize variables like agitation time, solvent volume, and wash cycles. For example, a full factorial design revealed that agitation time and solvent wash significantly impact extraction efficiency, with Pareto/half-normal plots identifying critical parameters .

Advanced Research Questions

Q. How can researchers resolve co-eluting isomers (A0, B0, C0) during purification?

Isomer separation requires normal-phase chromatography with specific mobile phases (e.g., methanol, propanol gradients) and adsorbents like neutral alumina. Impurities are selectively eluted using solvent gradients (e.g., 10–40% methanol in dichloromethane), achieving >90% purity for B0. Repetitive crystallization alone offers marginal gains due to solubility overlaps .

Q. What strategies mitigate challenges in achieving >85% purity for Pneumocandin B0?

Beyond crystallization, adsorbent-based purification (e.g., alumina/silica gel) removes hydrophobic impurities. Process parameters such as solvent composition, flow rate, and temperature must be tightly controlled to avoid precipitate impurities or wet paste formation . Successive crystallizations are limited by diminishing returns, necessitating chromatographic steps .

Q. How do surfactants like SDS enhance Pneumocandin B0 yield in extractive fermentation?

Sodium dodecyl sulfate (SDS) increases intracellular B0 release by altering mycelial morphology. At 1.0 g/L, SDS added on day 10 of Glarea lozoyensis fermentation improves yield by 16.2% (2085.95 mg/L) while reducing biomass (6.42% decrease). SEM imaging confirms hyphal structural changes enhancing product release .

Q. What genomic approaches identify pneumocandin biosynthetic pathways?

Genomics-driven discovery involves knockout studies (e.g., glpks4, glnrps4 genes) to map the pneumocandin cluster. Bioinformatics tools predict biosynthetic pathways, enabling biocombinatorial engineering for novel derivatives. Functional analysis of gene clusters supports strain optimization for higher yields .

Q. Methodological Considerations for Data Contradictions

Q. How should researchers address discrepancies in reported Pneumocandin B0 purity levels?

Variability arises from fermentation conditions (e.g., strain variability, nutrient composition) and purification techniques. Cross-validate results using orthogonal methods:

- HPLC-MS : Quantifies B0 and isomers .

- NMR : Confirms structural integrity of purified batches .

- SEM/TEM : Monitors mycelial changes impacting yield .

Q. Why do statistical models (e.g., factorial design) outperform OVAT in process optimization?

Factorial designs account for variable interactions (e.g., agitation time × solvent wash), which OVAT neglects. For example, a 3-factor design reduced experimental runs by 50% while identifying non-linear relationships critical for scalability .

Properties

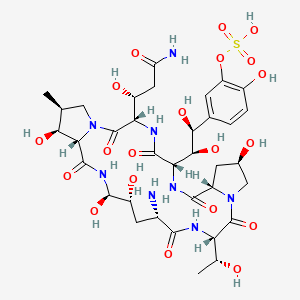

IUPAC Name |

[5-[(1S,2S)-2-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-18-amino-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H52N8O20S/c1-11-9-43-25(26(11)50)33(57)41-31(55)19(48)7-15(36)29(53)38-22(12(2)44)34(58)42-10-14(45)6-16(42)30(54)40-24(32(56)39-23(35(43)59)18(47)8-21(37)49)28(52)27(51)13-3-4-17(46)20(5-13)63-64(60,61)62/h3-5,11-12,14-16,18-19,22-28,31,44-48,50-52,55H,6-10,36H2,1-2H3,(H2,37,49)(H,38,53)(H,39,56)(H,40,54)(H,41,57)(H,60,61,62)/t11-,12+,14+,15-,16-,18+,19+,22-,23-,24-,25-,26-,27-,28-,31+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCYMOOBOFFUBHZ-CPYYHODSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN2C(C1O)C(=O)NC(C(CC(C(=O)NC(C(=O)N3CC(CC3C(=O)NC(C(=O)NC(C2=O)C(CC(=O)N)O)C(C(C4=CC(=C(C=C4)O)OS(=O)(=O)O)O)O)O)C(C)O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN2[C@@H]([C@H]1O)C(=O)N[C@@H]([C@@H](C[C@@H](C(=O)N[C@H](C(=O)N3C[C@@H](C[C@H]3C(=O)N[C@H](C(=O)N[C@H](C2=O)[C@@H](CC(=O)N)O)[C@@H]([C@H](C4=CC(=C(C=C4)O)OS(=O)(=O)O)O)O)O)[C@@H](C)O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H52N8O20S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

936.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168110-44-9 | |

| Record name | FR-179642 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168110449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FR-179642 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44677O2TDO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.